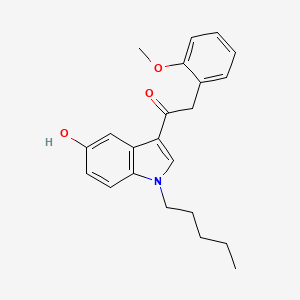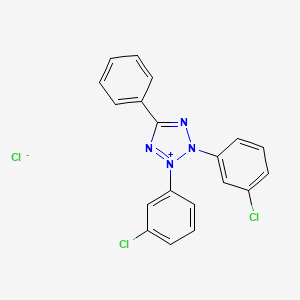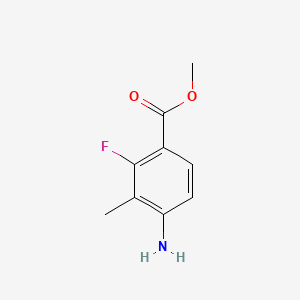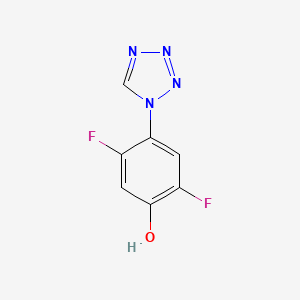
JWH 250 5-hydroxyindole metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 250 5-hydroxyindole metabolite is a synthetic cannabinoid used in scientific research and laboratory experiments. It is a derivative of the cannabinoid JWH-018, which is a potent agonist of the CB1 and CB2 receptors. It is expected to be a metabolite of JWH 250 that would be detectable both in serum and in urine .
Molecular Structure Analysis
The molecular formula of JWH 250 5-hydroxyindole metabolite is C22H25NO3 . Its formal name is 1-(5-hydroxy-1-pentyl-1H-indol-3-yl)-2-(2-methoxyphenyl)-ethanone . The InChi Code is InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19 (18-14-17 (24)10-11-20 (18)23)21 (25)13-16-8-5-6-9-22 (16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3 .Physical And Chemical Properties Analysis
JWH 250 5-hydroxyindole metabolite is a crystalline solid . It has a molecular weight of 351.4 . It is soluble in DMF (25 mg/ml) and DMSO (15 mg/ml) .Scientific Research Applications
Forensic Chemistry & Toxicology
JWH 250 5-hydroxyindole metabolite is often used in forensic chemistry and toxicology . It can be detected in both serum and urine, making it a valuable tool for identifying the use of JWH 250, a synthetic cannabinoid .
Cannabinoid Research
As a metabolite of JWH 250, a synthetic cannabinoid, this compound is useful in research related to cannabinoids . It can help in understanding the metabolism and effects of synthetic cannabinoids.
Drug Abuse Research
Given that JWH 250 is a synthetic cannabinoid often used recreationally, the 5-hydroxyindole metabolite can be used in research related to drug abuse . It can provide insights into the use and effects of synthetic cannabinoids.
Analytical Standards
This metabolite serves as an analytical standard in various chemical analyses . It can be used to calibrate instruments or validate analytical methods.
Mass Spectrometry
In mass spectrometry, this metabolite can be used as a reference standard . It helps in the identification and quantification of compounds.
Metabolite Research
As a metabolite of JWH 250, this compound can be used in research related to metabolism . It can help in understanding how JWH 250 is processed in the body.
Mechanism of Action
Target of Action
The primary target of the JWH 250 5-hydroxyindole metabolite is the cannabinoid (CB) receptor . This compound is a cannabimimetic indole, structurally and functionally related to JWH 015 and JWH 018 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The JWH 250 5-hydroxyindole metabolite acts as a cannabinoid receptor agonist . It binds to the CB receptor with high affinity, triggering a series of biochemical reactions that lead to the physiological effects associated with cannabinoids .
Biochemical Pathways
The JWH 250 5-hydroxyindole metabolite is expected to be a metabolite of JWH 250, detectable both in serum and in urine . It is produced through the metabolism of JWH 250 in the liver, specifically through the process of microsomal metabolism . This process involves the action of liver enzymes on JWH 250, leading to the production of the 5-hydroxyindole metabolite .
Pharmacokinetics
It is known that the compound is detectable in both serum and urine, suggesting that it is absorbed and distributed in the body following administration . The compound’s bioavailability, clearance rate, and half-life are areas of ongoing research.
Result of Action
The activation of the cannabinoid receptors by the JWH 250 5-hydroxyindole metabolite leads to various physiological effects. These effects can include alterations in pain sensation, mood, and memory . .
Action Environment
The action of the JWH 250 5-hydroxyindole metabolite can be influenced by various environmental factors. For instance, the pH level can affect the production of the metabolite, with a reduction in pH inhibiting its production . Furthermore, the presence of other substances, such as other drugs or dietary supplements, could potentially interact with the metabolite, altering its action, efficacy, and stability .
Safety and Hazards
properties
IUPAC Name |
1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19(18-14-17(24)10-11-20(18)23)21(25)13-16-8-5-6-9-22(16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRKUXWVBPICN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017769 |
Source


|
| Record name | JWH-250 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379604-67-7 |
Source


|
| Record name | JWH-250 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)


![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)





